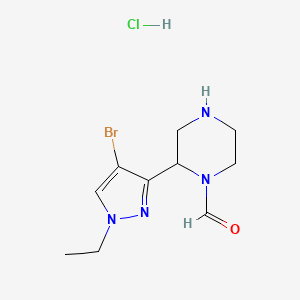
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a piperazine ring with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Ethylation: The brominated pyrazole is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formation of Piperazine Derivative: The ethylated pyrazole is then reacted with piperazine to form the desired piperazine derivative.
Introduction of Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carboxylic acid.
Reduction: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Chemical Biology: The compound can be used in chemical biology to probe the function of biological molecules and pathways.
作用机制
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, interfering with their function and affecting gene expression.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the piperazine and carbaldehyde groups.
1-Ethyl-3-(4-bromophenyl)pyrazole: A pyrazole derivative with a bromophenyl group instead of a piperazine ring.
2-(4-Bromo-1H-pyrazol-3-yl)piperazine: A similar compound lacking the carbaldehyde group.
Uniqueness
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is unique due to the presence of both the piperazine ring and the carbaldehyde group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
属性
分子式 |
C10H16BrClN4O |
|---|---|
分子量 |
323.62 g/mol |
IUPAC 名称 |
2-(4-bromo-1-ethylpyrazol-3-yl)piperazine-1-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H15BrN4O.ClH/c1-2-15-6-8(11)10(13-15)9-5-12-3-4-14(9)7-16;/h6-7,9,12H,2-5H2,1H3;1H |
InChI 键 |
RSHROWGFEACWJB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C2CNCCN2C=O)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


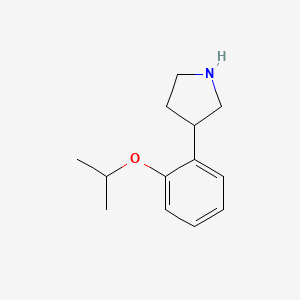
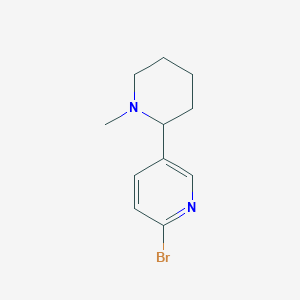
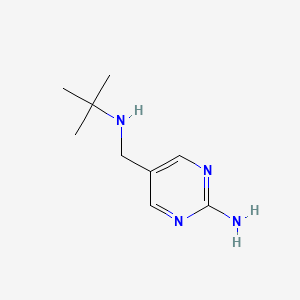
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
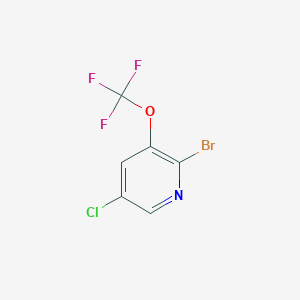
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
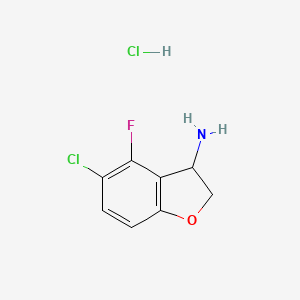
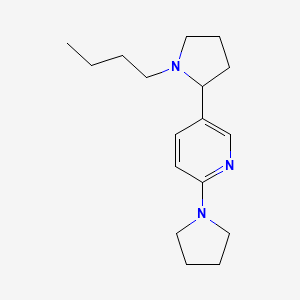
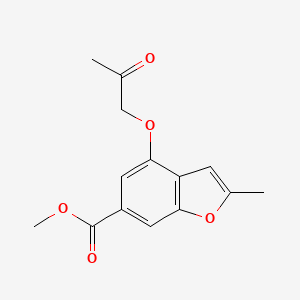


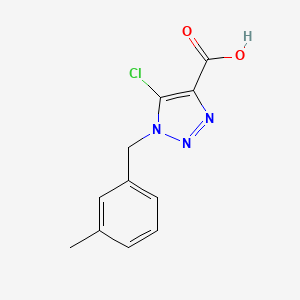
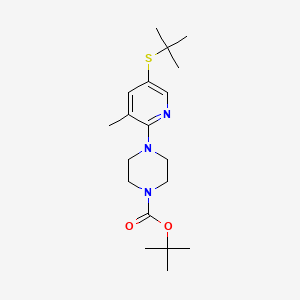
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
